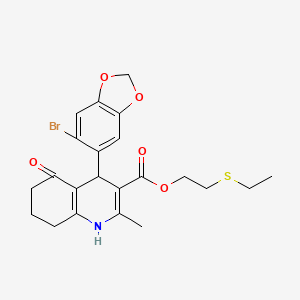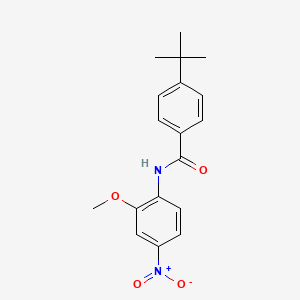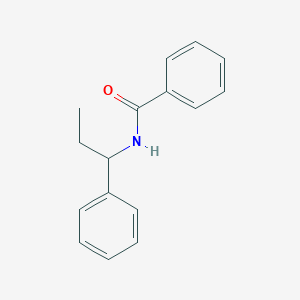![molecular formula C18H23FN2O5S B5189174 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid (also known as FMPD) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FMPD is a derivative of the drug rimonabant, which was once marketed as an anti-obesity medication but was later withdrawn due to its adverse effects. However, FMPD has shown promise as a research tool in various fields, including neuroscience, cancer research, and drug addiction studies.
Mecanismo De Acción
FMPD acts as a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. When activated, the CB1 receptor inhibits the release of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in various physiological processes. By blocking the CB1 receptor, FMPD can help researchers understand the role of this receptor in various diseases and conditions.
Biochemical and Physiological Effects:
FMPD has been shown to have various biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight, and the modulation of pain perception. FMPD has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting that it may have potential applications in drug addiction research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMPD is its selectivity for the CB1 receptor, which allows researchers to study the specific effects of this receptor in various physiological processes. Additionally, FMPD has a relatively long half-life, which makes it suitable for long-term experiments. However, FMPD has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research involving FMPD. One potential application is in the study of the role of the CB1 receptor in cancer, as this receptor has been shown to be involved in tumor growth and metastasis. Additionally, FMPD may have potential applications in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease, as the CB1 receptor has been implicated in these conditions. Furthermore, FMPD may have potential applications in the study of drug addiction and the development of new treatments for substance use disorders.
Métodos De Síntesis
FMPD can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine in the presence of a catalyst to yield 1-(4-fluoro-3-nitrobenzoyl)piperidine. This intermediate is then reduced to 1-(4-fluoro-3-aminobenzoyl)piperidine using a reducing agent. The final step involves the reaction of 1-(4-fluoro-3-aminobenzoyl)piperidine with piperidine-1-sulfonyl chloride to yield FMPD.
Aplicaciones Científicas De Investigación
FMPD has been used in various scientific research applications due to its ability to selectively block the cannabinoid type 1 (CB1) receptor. This receptor is involved in various physiological processes, including appetite regulation, pain perception, and reward processing. By blocking the CB1 receptor, FMPD can help researchers understand the role of this receptor in various diseases and conditions.
Propiedades
IUPAC Name |
1-(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O5S/c19-15-5-4-14(17(22)20-10-6-13(7-11-20)18(23)24)12-16(15)27(25,26)21-8-2-1-3-9-21/h4-5,12-13H,1-3,6-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCCETQQOIKXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-nitrobenzyl)acetamide](/img/structure/B5189094.png)
![3-methyl-1-[(1-methylcyclohexyl)carbonyl]indoline](/img/structure/B5189101.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189107.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5189112.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5189123.png)

![4-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5189136.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)

![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)
